molecular formula C14H23F3O2 B14228786 Dodec-1-en-3-yl trifluoroacetate CAS No. 543717-25-5

Dodec-1-en-3-yl trifluoroacetate

Cat. No.: B14228786
CAS No.: 543717-25-5
M. Wt: 280.33 g/mol
InChI Key: WDYOQIARBJANHU-UHFFFAOYSA-N
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Description

Dodec-1-en-3-yl trifluoroacetate is an organic ester derived from trifluoroacetic acid (TFA) and dodec-1-en-3-ol, a long-chain aliphatic alcohol featuring a terminal double bond. Its molecular formula is C₁₄H₂₃F₃O₂, combining the electron-withdrawing trifluoroacetate group (–OCOCF₃) with a hydrophobic dodecene chain. This structural duality imparts unique properties:

  • Reactivity: The trifluoroacetate group enhances electrophilicity, facilitating nucleophilic substitutions or eliminations.
  • Applications: Likely used in specialty chemical synthesis, surfactants, or as intermediates in pharmaceuticals and agrochemicals due to its balanced hydrophobicity and reactivity.

Properties

CAS No.

543717-25-5

Molecular Formula

C14H23F3O2

Molecular Weight

280.33 g/mol

IUPAC Name

dodec-1-en-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C14H23F3O2/c1-3-5-6-7-8-9-10-11-12(4-2)19-13(18)14(15,16)17/h4,12H,2-3,5-11H2,1H3

InChI Key

WDYOQIARBJANHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C=C)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-1-en-3-yl trifluoroacetate can be synthesized through the esterification of dodec-1-en-3-ol with trifluoroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodec-1-en-3-yl trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodec-1-en-3-oic acid.

    Reduction: Dodec-1-en-3-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dodec-1-en-3-yl trifluoroacetate has several applications in scientific research:

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dodec-1-en-3-yl trifluoroacetate involves the hydrolysis of the ester bond to release dodec-1-en-3-ol and trifluoroacetic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released trifluoroacetic acid can act as a strong acid, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of key trifluoroacetate derivatives, including data inferred from literature and safety data sheets:

Compound Type Molecular Formula Physical State Key Properties Applications
Dodec-1-en-3-yl trifluoroacetate Ester C₁₄H₂₃F₃O₂ Liquid (inferred) High hydrophobicity, moderate reactivity, thermal stability Surfactants, specialty chemicals
Phenyl trifluoroacetate Aromatic ester C₈H₅F₃O₂ Liquid High reactivity in electrophilic substitutions, soluble in organic solvents Laboratory reagents, organic synthesis
Lithium trifluoroacetate Salt C₂F₃LiO₂·H₂O Solid Hygroscopic, soluble in polar solvents, stable at high temperatures Catalysis, electrolyte formulations
Ethyl trifluoroacetate Short-chain ester C₄H₅F₃O₂ Volatile liquid High volatility, strong fluorinating agent, miscible with alcohols Pharmaceuticals, agrochemicals
Desmethoxy Gatifloxacin Trifluoroacetate Drug salt Variable Solid Enhanced solubility in polar solvents, bioactivity via trifluoroacetate counterion Antibacterial drug formulations

Reactivity and Stability

  • Electrophilicity : Trifluoroacetate esters (e.g., phenyl and ethyl derivatives) exhibit higher electrophilicity than their acetate counterparts due to the electron-withdrawing –CF₃ group, accelerating reactions like nucleophilic acyl substitutions . This compound’s long alkyl chain may sterically hinder such reactions compared to smaller esters.
  • Thermal Stability : Lithium trifluoroacetate demonstrates stability under high-temperature conditions, making it suitable for electrochemical applications . In contrast, ethyl trifluoroacetate’s volatility limits its use in high-temperature syntheses .
  • Biological Interactions : Drug salts like Desmethoxy Gatifloxacin Trifluoroacetate leverage the trifluoroacetate moiety to improve solubility and modulate electronic properties, enhancing binding to biological targets .

Solubility and Partitioning

  • Polar vs. Non-Polar Solvents: Lithium trifluoroacetate is highly soluble in water and polar solvents due to its ionic nature , while phenyl and dodec-1-en-3-yl trifluoroacetates favor organic solvents like dichloromethane or hexane .
  • Hydrophobicity : this compound’s long alkyl chain enhances partitioning into lipid membranes, a trait exploited in surfactant design. Ethyl trifluoroacetate, with its shorter chain, is more miscible in alcohols and aqueous-organic mixtures .

Research Findings and Key Insights

  • Electronic Effects : The –CF₃ group in trifluoroacetates lowers pKa values compared to acetate analogs, increasing acidity and reactivity in redox reactions .
  • Synthetic Challenges: Misclassification of trifluoroacetate derivatives in reaction contexts (e.g., mislabeling as independent compounds rather than modified variants) highlights the need for precise chemical annotation in NLP systems .
  • Environmental Considerations : Trifluoroacetate salts and esters are persistent in the environment due to C–F bond stability, necessitating careful disposal protocols .

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